molecular formula C20H17N3O3S B11302409 6-ethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

6-ethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

Cat. No.: B11302409
M. Wt: 379.4 g/mol
InChI Key: IEVIYXPKEUNHLO-UHFFFAOYSA-N
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Description

6-ETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core, a pyrazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the pyrazole ring and the thiophene moiety. Common synthetic methods include:

    Condensation Reactions: These are used to form the chromene core.

    Cyclization Reactions: These are employed to introduce the pyrazole ring.

    Substitution Reactions: These are used to attach the thiophene moiety.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene moiety.

    Reduction: This reaction can alter the chromene core.

    Substitution: This reaction can occur at multiple positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones, while reduction of the chromene core can yield dihydrochromenes.

Scientific Research Applications

6-ETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-ETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which feature a pyrazole ring.

    Chromene Derivatives: Compounds like flavonoids and coumarins, which have a chromene core.

Uniqueness

6-ETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a chromene core, a pyrazole ring, and a thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

6-ethyl-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C20H17N3O3S/c1-2-13-5-6-17-15(10-13)16(24)11-18(26-17)20(25)22-19-7-8-21-23(19)12-14-4-3-9-27-14/h3-11H,2,12H2,1H3,(H,22,25)

InChI Key

IEVIYXPKEUNHLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=CS4

Origin of Product

United States

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